Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique chemical structure, which includes a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate ester group. Its molecular formula is C8H11ClO4S, and it has a molecular weight of 238.69 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate typically involves the reaction of cyclopentane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting chlorosulfonyl cyclopentane with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives can interact with biological molecules, such as proteins and enzymes, by forming covalent bonds with amino acid residues. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate: Unique due to its specific substitution pattern on the cyclopentane ring.
Cyclopentane, 1-ethyl-3-methyl-, cis-: Similar cyclopentane structure but different substituents.
Cyclopentane, 1-methyl-3-(1-methylethyl)-: Similar cyclopentane structure with different substituents.
Uniqueness
This compound is unique due to the presence of both a chlorosulfonyl group and a carboxylate ester group on the cyclopentane ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various scientific applications.
Properties
IUPAC Name |
methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCXMCADYKZPW-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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